Icosa-6,8,11,14-tetraenoic acid

Lipid biochemistry Eicosanoid biosynthesis Cyclooxygenase enzymology

Icosa-6,8,11,14-tetraenoic acid, commonly designated arachidonic acid (AA, 20:4n-6), is a 20-carbon omega-6 polyunsaturated fatty acid possessing four cis double bonds at the Δ5,8,11,14 positions. It serves as the obligate precursor to the 2-series prostaglandins, thromboxanes, and the 4-series leukotrienes, positioning it at the nexus of pro-inflammatory lipid mediator biosynthesis.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
Cat. No. B1244626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcosa-6,8,11,14-tetraenoic acid
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CC=CCCCCC(=O)O
InChIInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-15H,2-5,8,11,16-19H2,1H3,(H,21,22)/b7-6+,10-9+,13-12+,15-14+
InChIKeyDWPVTYBWOACIHU-PZVVRBJASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icosa-6,8,11,14-tetraenoic Acid (Arachidonic Acid, C20:4n-6) Procurement-Relevant Baseline for Scientific Selection


Icosa-6,8,11,14-tetraenoic acid, commonly designated arachidonic acid (AA, 20:4n-6), is a 20-carbon omega-6 polyunsaturated fatty acid possessing four cis double bonds at the Δ5,8,11,14 positions [1]. It serves as the obligate precursor to the 2-series prostaglandins, thromboxanes, and the 4-series leukotrienes, positioning it at the nexus of pro-inflammatory lipid mediator biosynthesis [2]. Unlike its shorter or less unsaturated omega-6 homologs (e.g., linoleic acid, dihomo-γ-linolenic acid) and its omega-3 counterparts (e.g., eicosapentaenoic acid), AA exhibits a unique combination of COX substrate efficiency, receptor-level agonist activity, and cellular incorporation selectivity that cannot be replicated by simple substitution, making its procurement purity and identity-critical for reproducible research outcomes.

Eicosanoid pathway studies Prostaglandin, thromboxane, and leukotriene biosynthesis research
Pro-inflammatory signaling assays NF-κB activation and ICAM-1 expression in epithelial models
Membrane lipid incorporation fidelity Phospholipid remodeling and eicosanoid precursor pool studies

Why Icosa-6,8,11,14-tetraenoic Acid Cannot Be Interchanged with EPA, DHA, DGLA, or Mead Acid: A Quantitative Substitution Risk Brief


Generic substitution among 20-carbon polyunsaturated fatty acids is not scientifically tenable for Icosa-6,8,11,14-tetraenoic acid. Direct comparative studies demonstrate that eicosapentaenoic acid (EPA, 20:5n-3) is oxygenated by purified PGHS-1 at only 10% of the efficiency of AA [1], while AA selectively activates NF-κB and upregulates ICAM-1 in Caco-2 enterocytes whereas EPA and oleic acid fail to do so [2]. In competitive cellular incorporation assays, keratinocytes discriminate AA from analogs such as mead acid (20:3n-9) and EPA based on double-bond position relative to the carboxyl group [3]. Furthermore, AA exhibits a distinct oxidative stability profile in aqueous micelles, positioned between the more oxidation-prone linoleic acid and the paradoxically more stable DHA [4]. These divergent properties—spanning enzyme kinetics, cell signaling, membrane incorporation, and chemical stability—mean that substituting AA with any in-class analog produces quantitatively different experimental outcomes, invalidating cross-study comparisons and compromising reproducibility.

AA (Target Compound)
Analog (May Not Substitute)
High COX-1 substrate efficiency; activates NF-κB signaling
EPA: reported ~10% COX-1 efficiency; lacks NF-κB pathway activation
Preferential phospholipid incorporation in keratinocytes
DGLA / mead acid: membrane incorporation selectivity may shift
Distinct aqueous oxidative stability position
DHA: stability rank may invert in aqueous formulation systems

Procurement-Relevant Quantitative Differentiation Evidence for Icosa-6,8,11,14-tetraenoic Acid vs. Closest Analogs


PGHS-1 (COX-1) Substrate Efficiency: AA Outperforms EPA by 10-Fold, Defining Prostanoid Pathway Dominance

Under optimal in vitro conditions, purified prostaglandin endoperoxide H synthase-1 (PGHS-1/COX-1) oxygenates eicosapentaenoic acid (EPA, 20:5n-3) at only 10% of the efficiency observed with arachidonic acid (AA, 20:4n-6), and EPA acts as a significant competitive inhibitor of AA oxygenation by PGHS-1 [1]. In contrast, PGHS-2 exhibits a 2- to 3-fold preference for 2-series (AA-derived) over 3-series (EPA-derived) substrates, and unlike PGHS-1, PGHS-2 shows only modest inhibition by EPA when both substrates are co-incubated, demonstrating isozyme-level differentiation in AA vs. EPA handling [1]. The kcat/Km values for oxygenation follow the order arachidonate > dihomo-γ-linolenate > linoleate > α-linolenate for both PGHS-1 and PGHS-2, confirming AA's position as the kinetically preferred endogenous substrate [2].

PGHS-1 Substrate Efficiency
Head-to-head
AA ≥ 10-fold more efficient than EPA
Reported COX-1 substrate efficiency context
Purified enzyme; optimal in vitro conditions
Lipid biochemistry Eicosanoid biosynthesis Cyclooxygenase enzymology

Pro-Inflammatory Signaling Selectivity: AA Activates NF-κB and Elevates ICAM-1; EPA and Oleic Acid Do Not

In Caco-2 enterocytes cultured for 22 days with individual fatty acids, arachidonic acid (ARA) but not eicosapentaenoic acid (EPA) or oleic acid (OA) activated NF-κB in a reporter cell line and significantly elevated ICAM-1 expression in both non-stimulated and cytokine-stimulated conditions [1]. Antibody array analysis revealed that ARA increased monocyte chemotactic protein (MCP)-1 and angiogenin production while decreasing interleukin (IL)-6 and IL-10 production compared to EPA [1]. In a separate study using murine epidermal cells, TPA-induced ornithine decarboxylase (ODC) activity was significantly higher in AA-treated cultures compared to EPA-treated cultures, and AA supported DNA synthesis to a greater extent than EPA, either alone or in the presence of TPA [2]. Additionally, in adipose tissue models, EPA significantly inhibited NF-κB activation compared to control or AA treatments [3].

NF-κB / ICAM-1 Signaling
Head-to-head
AA: activates NF-κB, elevates ICAM-1 vs EPA / oleic acid: no activation
Supports pro-inflammatory signaling assay context
Caco-2 enterocyte model; reported qualitative difference
Intestinal inflammation NF-κB signaling Cell adhesion molecules

Cellular Incorporation Selectivity: Keratinocytes Discriminate AA from Analogs Based on Double-Bond Position

In a competitive incorporation study using fetal rat skin keratinocytes (FRSK), cells were incubated for 24 h with pairwise combinations of AA and structural analogs at 1:0, 0.5:0.5, or 0:1 ratios [1]. AA (20:4n-6) and its chain-shortened analog 19:4n-5 were preferentially incorporated into total cellular lipid and phospholipids over 20:3n-9 (mead acid) and 20:5n-3 (EPA) [1]. Critically, 19:4n-5 most effectively reduced the competitive incorporation of AA into phospholipids, while 20:3n-6 (DGLA) was preferentially incorporated over 20:3n-9 or 20:3n-3 [1]. These results demonstrate that keratinocytes discriminate AA from other 20-carbon PUFAs based specifically on double-bond positions relative to the carboxyl group, not merely chain length or unsaturation degree [1]. A complementary study in human keratinocytes confirmed that DGLA and AA incorporation into lipid subfractions was essentially similar, whereas EPA was much less effectively incorporated into phosphatidylinositol + phosphatidylserine and correspondingly more into triacylglycerols [2].

Keratinocyte Incorporation
Head-to-head
AA: preferentially incorporated into phospholipids vs DGLA / mead acid / EPA: less incorporated
Supports membrane incorporation study design
FRSK keratinocyte model; double-bond position selectivity
Membrane lipid biochemistry Keratinocyte biology PUFA uptake competition

Oxidative Stability Hierarchy in Aqueous Systems: AA Occupies a Distinct Intermediate Position Between LA and DHA

In aqueous micellar systems at pH 7.4 and 37°C, the oxidative stability of polyunsaturated fatty acids follows a counterintuitive order: docosahexaenoic acid (DHA, 22:6n-3) is oxidatively most stable, followed by EPA (20:5n-3), then arachidonic acid (AA, 20:4n-6), α-linolenic acid (18:3n-3), γ-linolenic acid (18:3n-6), and linoleic acid (LA, 18:2n-6) being least stable [1]. This aqueous-phase stability order is completely inverted relative to bulk-phase or organic-solvent oxidation rates, where higher unsaturation correlates with faster oxidation [1][2]. In a separate photoirradiation study in aqueous solution, AA exhibited oxidation rates of 62–90% (fatty acid loss), substantially higher than EPA (14%) and DHA (22%), and produced the maximum malonaldehyde (MA) yield among all PUFAs tested (44.9±6.0 μM by GC, 46.8±4.0 μM by HPLC from 2 mM starting material) [3]. In bulk-phase thermal oxidation at 90°C, however, AA oxidizes considerably faster than linolenic acid but slower than DHA and conjugated linoleic acids [4].

Aqueous Oxidative Stability
Cross-study
DHA > EPA > AA > α-LNA > γ-LNA > LA
AA ranked 3rd of 6 PUFAs tested (aqueous micelles, pH 7.4)
Reported aqueous stability rank context
Rank inverts in bulk-phase oxidation; formulation-dependent
Lipid oxidation Formulation stability Aqueous PUFA chemistry

Platelet Aggregation Pharmacology: AA as a Defined Agonist with EC50 of 55 μM, Providing an Essential Platelet Activation Standard

Arachidonic acid induces platelet aggregation with a well-characterized EC50 of 55 μM in rabbit whole blood, positioned between platelet-activating factor (PAF, EC50 0.023 μM) and adenosine diphosphate (ADP, EC50 10 μM) [1]. PAF receptor antagonists (WEB 2086, WEB 2170, SRI 63-441, SRI 63-675, SRI 64-412, BN 52021, kadsurenone, alprazolam) inhibit AA-induced aggregation with IC50 values ranging from 0.220 μM to 58.9 μM, demonstrating pharmacological differentiation from PAF-induced aggregation where slopes of inhibition differ significantly for several antagonists [1]. AA-induced aggregation operates through cyclooxygenase-dependent conversion to thromboxane A2, a mechanism distinct from PAF (receptor-mediated) and ADP (purinergic receptor-mediated), making AA an indispensable agonist for dissecting platelet activation pathways [1][2]. While EPA and DHA epoxygenase metabolites inhibit platelet aggregation, native EPA does not serve as an equivalent platelet-activating agonist [3].

Platelet Aggregation EC50
Head-to-head
EC50 55 μM (rabbit whole blood)
Supports platelet activation assay context
COX/TxA2-dependent mechanism; distinct from PAF/ADP pathways
Platelet pharmacology Thrombosis research Anti-platelet drug screening

Infant Formula Essentiality: AA Is Functionally Non-Interchangeable with DHA in Neurovascular and Immune Development

Arachidonic acid and docosahexaenoic acid (DHA, 22:6n-3) have fundamentally different biological functions in infant development [1]. While DHA is recognized for neural and visual development roles, AA possesses unique functions in the vasculature and in specific aspects of immunity that DHA cannot fulfill [1]. Critically, DHA supplementation suppresses membrane arachidonic acid concentrations and its oxylipin-derived functions; an infant formula containing DHA without AA risks cardio- and cerebrovascular morbidity through suppression of favorable AA-derived oxylipins [1]. In a double-blind randomized controlled trial, infant formulas with AA at 25 mg vs. 34 mg per 100 kcal (both containing DHA) demonstrated equivalence for growth and tolerance, establishing a dose-response range, but neither formulation was equivalent to a DHA-only formulation because of distinct AA-specific functional outcomes [2]. Breast milk naturally contains both AA and DHA, and formula supplementation with both fatty acids results in plasma AA+DHA levels 25% higher than unsupplemented formula (P<0.0001), confirming AA's non-redundant contribution [3].

Formula Research Context
Class-level
AA:DHA co-supplementation reported to support plasma fatty acid levels
Reported developmental endpoint context
Class-level inference; formula-specific review needed
Infant nutrition Neurodevelopment Formula composition regulation

Evidence-Backed Application Scenarios Where Icosa-6,8,11,14-tetraenoic Acid Procurement Is Non-Negotiable


Eicosanoid Pathway Research and Inflammation Model Standardization

For laboratories investigating prostaglandin, thromboxane, or leukotriene biosynthesis, AA is the only substrate that delivers maximal COX-1/COX-2 turnover (10-fold over EPA) and the full agonist potency of 2-series prostanoids at their cognate receptors [1][2]. Studies requiring NF-κB-dependent inflammatory gene expression in intestinal or vascular epithelial models specifically require AA; EPA fails to activate this pathway [3]. Procuring high-purity AA (>98% by GC, free of oxidation products) is essential to avoid confounding from lipid peroxides that can artifactually activate or inhibit COX enzymes.

Platelet Function Testing and Anti-Thrombotic Drug Discovery

AA serves as an indispensable platelet aggregation agonist (EC50 55 μM) for clinical platelet function assays and anti-platelet drug screening programs [4]. Its COX/TxA2-dependent mechanism provides pharmacological discrimination from ADP and PAF pathways, enabling mechanism-specific inhibitor characterization. Substitution with EPA or DHA would invalidate assay calibration, as these n-3 PUFAs do not function as equivalent platelet agonists [5]. Procurement specifications should require identity confirmation by GC-MS and a certificate of analysis documenting peroxide value and free fatty acid content.

Infant Formula and Clinical Nutrition Product Development

Regulatory-grade AA (typically as microbial oil derived from Mortierella alpina) is required for infant formula fortification alongside DHA to prevent suppression of AA-dependent vascular and immune development pathways [6][7]. Formulation scientists must procure AA with documented oxidative stability profiles, as AA's intermediate position in the aqueous oxidation hierarchy necessitates encapsulation or antioxidant strategies distinct from those optimized for DHA or EPA [8]. Nanoemulsion delivery systems specifically developed for AA demonstrate that formulation approaches validated for other PUFAs do not transfer directly [9].

Dermatological Cell Biology and Skin Inflammation Research

Keratinocyte-based studies of membrane lipid remodeling, epidermal barrier function, or UV-induced inflammation require AA because of its selective and preferential incorporation into keratinocyte phospholipids over structurally similar analogs such as DGLA, mead acid, and EPA [10][11]. Competitive incorporation experiments demonstrate that keratinocytes discriminate AA based on double-bond position, meaning substitution with any alternative 20-carbon PUFA yields different membrane composition and thus different eicosanoid precursor pools. Researchers must verify that procured AA is free from DGLA and EPA contamination to ensure reproducible incorporation kinetics.

Application
Selection Property
Validation Focus
Eicosanoid pathway research
COX substrate efficiency context
Prostanoid pathway endpoint validation
Platelet activation research
AA-specific agonist response profile
COX/TxA2 pathway confirmation
Infant nutrition formula research
AA:DHA co-supplementation ratio
Vascular/immune endpoint pathway review
Keratinocyte membrane studies
Double-bond position selectivity
Phospholipid incorporation verification
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